molecular formula C10H10O3 B1473874 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314713-02-4

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1473874
M. Wt: 178.18 g/mol
InChI Key: WEMDSNKKGGWRNS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclic carboxylic acid compound . It has a molecular weight of 178.19 . The IUPAC name for this compound is 1-(2-hydroxyphenyl)cyclopropanecarboxylic acid .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .


Molecular Structure Analysis

The structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . On the other hand, the carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .


Chemical Reactions Analysis

Cyclopropanecarboxylic acid demonstrates considerable reactivity due to the polar nature of the carboxylic acid group . It can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .


Physical And Chemical Properties Analysis

In its pure form, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a colorless, crystalline substance . It exhibits a characteristic acidic smell . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized with a high yield of 61% through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild conditions, providing a potential route for large-scale syntheses (Lu Xin-y, 2013).

Structural and Conformational Studies

  • X-ray Structural Analysis : The structure and conformation of closely related cyclopropane carboxylic acids have been determined using X-ray methods, providing insights into the behavior and structural characteristics of these compounds (J. Korp, I. Bernal, R. Fuchs, 1983).

Applications in Biochemistry and Organic Chemistry

  • Ethylene Precursor in Plants : Derivatives of 1-aminocyclopropane-1-carboxylic acid, a close relative, have been identified as ethylene precursors in higher plants, indicating their significance in plant biochemistry (N. Hoffman, S. Yang, T. McKeon, 1982).
  • Cyclopropanation Methods : The Kulinkovich cyclopropanation of carboxylic acid derivatives, including those similar to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, is a key method in organic synthesis, offering convenient access to various heteroatom-substituted cyclopropanes (J. Cha, O. Kulinkovich, 2012).

Chemical Properties and Reactions

  • Thermolysis and Isomerization : Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes, which are structurally similar, reveal insights into the reactions and properties of these compounds under high temperatures (J. Vecht, R. Spoor, H. Steinberg, T. Boer, 2010).

properties

IUPAC Name

1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDSNKKGGWRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

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